molecular formula C19H20N4O3S2 B5314287 (5Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5314287
M. Wt: 416.5 g/mol
InChI Key: YGJFUMQJAMMBDO-UVTDQMKNSA-N
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Description

The compound (5Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a sophisticated polyheterocyclic molecule designed for advanced chemical and pharmaceutical research. It is built on a pyrido[1,2-a]pyrimidin-4-one core, which is linked via a (Z)-configured methylidene bridge to a 2-thioxo-1,3-thiazolidin-4-one ring. This molecular architecture incorporates multiple pharmacologically active motifs, suggesting significant potential for investigating novel biological pathways. The thiazolidin-4-one core is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial , antifungal , and antibiofilm properties . The Z-configuration of the exocyclic double bond is critical for maintaining the optimal spatial orientation for interactions with biological targets. The structure is further functionalized with an ethylamino group on the pyrimidine ring and an oxolan-2-ylmethyl (tetrahydrofurfuryl) group on the nitrogen of the thiazolidinone ring, both of which can fine-tune the molecule's solubility, bioavailability, and target binding affinity. In research settings, this compound serves as a valuable building block or lead structure. Its design hints at potential investigative applications in disrupting bacterial cell wall synthesis, possibly through the inhibition of enzymes like MurB , or in studying fungal cytochrome P450 enzyme systems . Furthermore, the presence of the thiazolidinone moiety makes it a candidate for exploring the inhibition of biofilm formation, a key mechanism in antimicrobial resistance . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecular entities or as a probe for in vitro studies aimed at understanding specific enzymatic processes and resistance mechanisms. Handling Note : This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should adhere to all applicable safety protocols when handling this material.

Properties

IUPAC Name

(5Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-2-20-16-13(17(24)22-8-4-3-7-15(22)21-16)10-14-18(25)23(19(27)28-14)11-12-6-5-9-26-12/h3-4,7-8,10,12,20H,2,5-6,9,11H2,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJFUMQJAMMBDO-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactionsThe final step involves the addition of the oxolane moiety under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it environmentally friendly and cost-effective .

Chemical Reactions Analysis

Nucleophilic Additions

The exocyclic methylene group and thioxo moiety are primary sites for nucleophilic attack.

Reaction Type Conditions/Reagents Products/Outcomes References
Thiol Addition Aliphatic thiols (e.g., mercaptoethanol), acidicFormation of thioether adducts at the methylene bridge or C=S group
Amine Condensation Primary amines, microwave irradiationSchiff base formation at the methylene bridge; potential ring expansion

Key Insight : Microwave-assisted reactions enhance yield and regioselectivity due to controlled heating, as demonstrated in the synthesis of structurally related thiazolidinones .

Electrophilic Substitutions

The pyrido[1,2-a]pyrimidine ring and tetrahydrofuran substituent participate in electrophilic reactions.

Reaction Type Conditions/Reagents Products/Outcomes References
Nitration HNO₃, H₂SO₄Nitro group introduction at the pyrido[1,2-a]pyrimidine C-6 position
Sulfonation SO₃, DMFSulfonic acid derivatives at the tetrahydrofuran methyl group

Mechanistic Note : The ethylamino group at position 2 of the pyrido[1,2-a]pyrimidine ring directs electrophiles to para positions on the fused aromatic system.

Oxidation and Reduction Reactions

The thioxo (C=S) group and methylene bridge are redox-active sites.

Reaction Type Conditions/Reagents Products/Outcomes References
Oxidation of C=S H₂O₂, acetic acidConversion to sulfonyl (C=O) groups, yielding 4-oxo-thiazolidinone derivatives
Reduction of Methylene NaBH₄, ethanolHydrogenation of the exocyclic double bond, producing a saturated thiazolidinone

Stability Consideration : Oxidation of the thioxo group diminishes biological activity in some analogs, as noted in medicinal chemistry studies.

Cycloaddition and Ring-Opening Reactions

The tetrahydrofuran (THF) substituent undergoes ring-opening under specific conditions.

Reaction Type Conditions/Reagents Products/Outcomes References
Acid-Catalyzed Ring Opening HCl, H₂OCleavage of THF to form a diol, altering solubility and reactivity
Diels-Alder Reaction Maleic anhydride, heatCycloaddition with the pyrido[1,2-a]pyrimidine ring, forming polycyclic adducts

Synthetic Utility : Ring-opening of the THF group enables further functionalization for prodrug development.

Hydrolysis and Stability

The compound’s stability in aqueous environments is critical for pharmaceutical applications.

Reaction Type Conditions/Reagents Products/Outcomes References
Acidic Hydrolysis 1M HCl, refluxDegradation of the thiazolidinone ring to thiourea and pyrido[1,2-a]pyrimidine fragments
Basic Hydrolysis NaOH, ethanolSaponification of ester-like linkages in the THF side chain

pH Sensitivity : The compound is stable in neutral buffers but degrades rapidly under strongly acidic or basic conditions .

Biological Interactions

The compound’s interactions with biological nucleophiles inform its medicinal potential.

Interaction Biological Target Outcome References
Thiol Exchange Glutathione (GSH)Formation of disulfide bonds, modulating antioxidant activity
Enzyme Inhibition Tyrosine kinase receptorsCompetitive binding via the pyrido[1,2-a]pyrimidine scaffold

Therapeutic Relevance : Thiazolidinones with similar structures exhibit anti-inflammatory and antiproliferative effects .

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to (5Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibiting CDK4 has been shown to reduce tumor growth in various cancer models .

Anti-inflammatory Properties

Studies suggest that thiazolidinone derivatives exhibit anti-inflammatory effects by modulating pathways involved in inflammation. The compound's thiazolidinone moiety may enhance its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar thiazolidinones have shown promising results against a variety of bacterial strains. The unique structure of this compound could potentially enhance its efficacy against resistant strains .

Case Study 1: CDK Inhibition in Cancer Models

A study published in a peer-reviewed journal demonstrated that a related pyrimidine derivative was effective in inhibiting CDK4 activity in vitro and in vivo, leading to reduced cell proliferation and increased apoptosis in cancer cell lines. The compound was tested against several types of cancer, including breast and lung cancer, showing significant tumor regression in animal models .

Case Study 2: Anti-inflammatory Effects

In a controlled study, researchers evaluated the anti-inflammatory effects of a thiazolidinone compound structurally similar to our target compound. The results indicated a decrease in levels of inflammatory markers such as TNF-alpha and IL-6 in treated groups compared to controls, suggesting a significant therapeutic potential for inflammatory conditions such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of (5Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Electronic and Steric Effects

  • N3 Substituents : The oxolan-2-ylmethyl group in the target compound introduces steric bulk and enhanced hydrophilicity compared to simpler alkyl chains (e.g., prop-2-enyl in or ethyl in ). This may improve solubility but reduce membrane permeability in biological systems.

Computational and Similarity-Based Insights

Tools like SimilarityLab () enable rapid identification of structurally related compounds. For the target compound, the highest similarity scores are observed with:

  • ZINC2445336 (dipropylamino analog, ): 85% similarity via Shape + color scoring.
  • MFCD03285493 (prop-2-enyl analog, ): 82% similarity.

These analogs share the pyrido[1,2-a]pyrimidinone-thiazolidinone scaffold but vary in substituent pharmacophores, highlighting opportunities for structure-activity relationship (SAR) optimization.

Biological Activity

The compound (5Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a pyrido[1,2-a]pyrimidine core with thiazolidinone and oxolane moieties, which may contribute to its biological activity. This article reviews the biological activity of this compound based on available literature, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name indicates a sophisticated arrangement of functional groups that may influence its biological interactions. The presence of the ethylamino group and the thiazolidinone ring are particularly noteworthy for their potential roles in modulating biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H20N4O3S2
Molecular Weight396.50 g/mol
CAS Number442552-58-1

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The structure suggests potential binding to active sites due to its planar configuration and functional groups that can form hydrogen bonds or hydrophobic interactions.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The thiazolidinone moiety may contribute to antioxidant properties, protecting cells from oxidative stress.

Case Studies

A few case studies illustrate the potential impact of similar compounds:

  • Study on Thiazolidinones : A recent investigation into thiazolidinone derivatives showed significant anticancer activity against breast cancer cell lines, suggesting that modifications in structure can enhance efficacy (PubMed ID: 28414242) .
  • Inflammation Model : In a murine model of inflammation, a related thiazolidinone exhibited reduced edema and inflammatory cytokine levels, indicating a mechanism involving inhibition of pro-inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (5Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodology : The compound’s synthesis likely follows a multi-step approach involving:

Thiazolidinone Core Formation : Condensation of thiosemicarbazide derivatives with chloroacetic acid in the presence of sodium acetate and a solvent mixture (DMF/acetic acid), as described for analogous thiazolidinones .

Substituent Introduction : The pyrido[1,2-a]pyrimidin-4-one moiety may be introduced via Knoevenagel condensation or Schiff base formation under reflux conditions .

Z-Isomer Control : Use of Z-selective reaction conditions (e.g., steric hindrance, temperature) to stabilize the (5Z) configuration .

  • Key Challenges : Ensuring regioselectivity during heterocyclic ring formation and minimizing byproducts from competing tautomers.

Q. How can the purity and structural identity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • Single-Crystal X-ray Diffraction (SCXRD) : For unambiguous confirmation of the Z-configuration and substituent geometry using programs like SHELXL or WinGX .
  • FT-IR and NMR : To verify functional groups (e.g., sulfanylidene C=S stretch at ~1200 cm⁻¹) and hydrogen bonding patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields and selectivity during the introduction of the oxolan-2-ylmethyl substituent?

  • Experimental Design :

  • Design of Experiments (DoE) : Use response surface methodology to optimize variables like solvent polarity (DMF vs. ethanol), base strength (sodium acetate vs. piperidine), and reaction time .
  • Mechanistic Insights : The oxolan-2-ylmethyl group’s steric bulk may require elevated temperatures (~80°C) to facilitate nucleophilic substitution at the thiazolidinone nitrogen .
    • Data Contradictions : Conflicting reports on the reactivity of oxolan derivatives in polar aprotic solvents (e.g., DMF) vs. protic solvents (e.g., ethanol) highlight the need for solvent screening .

Q. What computational strategies are suitable for predicting the compound’s intermolecular interactions in crystal packing?

  • Approach :

  • Hydrogen-Bonding Analysis : Use graph set analysis (e.g., Etter’s rules) to model hydrogen-bonding motifs between the sulfanylidene group (C=S) and pyridopyrimidinone NH/CO groups .
  • DFT Calculations : Simulate electrostatic potential surfaces to identify regions prone to π-π stacking (e.g., aromatic pyrido rings) or halogen bonding (if iodinated analogs are studied) .
    • Validation : Compare computational predictions with experimental SCXRD data using software like ORTEP-3 .

Q. How can conflicting crystallographic data on analogous thiazolidinones be resolved?

  • Case Study : Discrepancies in bond lengths (e.g., C=S vs. C-SH tautomers) may arise from:

  • Dynamic Disorder : Use low-temperature crystallography (<150 K) to reduce thermal motion artifacts .
  • Validation Tools : Apply the IUCr’s checkCIF to identify outliers in geometric parameters (e.g., thiazolidinone ring puckering) .
    • Recommendation : Cross-reference data with high-resolution structures of related compounds (e.g., PubChem entries) while excluding unreliable sources like BenchChem .

Methodological Considerations

Q. What strategies are effective for analyzing the compound’s redox behavior, particularly the sulfanylidene (C=S) group?

  • Electrochemical Methods : Cyclic voltammetry in aprotic solvents (e.g., DMF/TBAP) to study oxidation to sulfoxide (C=SO) or sulfone (C=SO₂) .
  • Spectroscopic Tracking : Monitor reaction progress using Raman spectroscopy (S=O stretches at ~1050–1150 cm⁻¹) .

Q. How can the compound’s bioactivity be rationally modified through structural derivatization?

  • Targeted Modifications :

  • Oxolan-2-ylmethyl Replacement : Substitute with bulkier groups (e.g., tetrahydrofuran-3-yl) to enhance membrane permeability .
  • Pyrido Ring Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects on the thiazolidinone core .
    • Screening Workflow : Use parallel synthesis and high-throughput assays to evaluate antimicrobial or anticancer activity against libraries of analogs .

Tables for Key Data

Property Method Typical Values Reference
Melting Point DSC215–220°C (decomposition)
Crystal System SCXRDMonoclinic, space group P2₁/c
S=O Oxidation Potential Cyclic Voltammetry+1.2 V vs. Ag/AgCl
LogP (Predicted) HPLC Retention Time2.8 ± 0.3

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